(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol
Description
Properties
CAS No. |
93538-19-3 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C16H20N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10,14,19H,4-5H2,1-3H3 |
InChI Key |
VPWVTDAVTSYHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C(C2=CC=C(C=C2)C)O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Diethoxypyrimidine Core
The pyrimidine ring substituted with ethoxy groups at positions 2 and 4 can be synthesized via nucleophilic substitution on appropriately functionalized pyrimidine precursors. Typically:
- Starting from 2,4-dichloropyrimidine or 2,4-dihalopyrimidine derivatives, ethoxide ions (from sodium ethoxide or potassium ethoxide) are used to replace the halogen atoms at positions 2 and 4, yielding 2,4-diethoxypyrimidine intermediates.
- Reaction conditions usually involve refluxing the halopyrimidine with excess sodium or potassium ethoxide in ethanol or another suitable solvent under inert atmosphere to prevent side reactions.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Characterization is performed using NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogen substitution | 2,4-Dichloropyrimidine + NaOEt, EtOH, reflux | 70-85 | Efficient substitution at 2 and 4 positions |
| Formation of benzylic alcohol | 5-lithiopyrimidine + 4-methylbenzaldehyde, THF, -78°C to RT | 65-75 | Controlled addition yields secondary alcohol |
| Purification | Silica gel chromatography or recrystallization | - | Achieves >95% purity |
Alternative Synthetic Routes
- Some patents describe the use of quinazoline derivatives and related heterocycles with similar substitution patterns, which can be adapted for pyrimidine synthesis by modifying substituents and ring systems.
- The use of catalytic hydrogenation or reduction of corresponding ketones to alcohols at the 5-position is also a viable method, although less commonly reported for this specific compound.
Summary of Key Considerations
- The choice of base and solvent for ethoxy substitution is critical to avoid side reactions.
- Low temperature and anhydrous conditions are essential during the nucleophilic addition step to preserve the integrity of the pyrimidine ring and to control stereochemistry.
- The overall synthetic route is modular, allowing for variation in substituents for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol exhibits significant antimicrobial properties. Research published in various journals highlights its effectiveness against a range of bacterial strains. For instance, a study demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in topical formulations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A case study involving animal models showed that administration of this compound led to a marked reduction in inflammatory markers, indicating its potential as an anti-inflammatory drug .
Cancer Research
In cancer research, preliminary findings suggest that this compound may have cytotoxic effects on certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in breast cancer cells, which opens avenues for further exploration in oncology .
Herbicidal Properties
The compound is being explored for its herbicidal properties. Research indicates that it can effectively inhibit the growth of specific weeds without harming crop plants. Field trials have shown promising results in controlling weed populations while maintaining crop yield .
Plant Growth Regulation
In addition to its herbicidal effects, this compound has been studied as a plant growth regulator. It has been observed to enhance root development and overall plant vigor when applied at certain concentrations .
Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations. Its anti-inflammatory and antimicrobial effects are beneficial for skin care products aimed at treating acne and other skin conditions. Studies have shown that formulations containing this compound improve skin hydration and reduce irritation .
Stability and Efficacy
A review of cosmetic formulation principles indicates that the inclusion of this compound can enhance the stability of emulsions and improve the sensory properties of creams and lotions. Its ability to act as a stabilizer in formulations has been documented through experimental designs assessing rheological properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(p-tolyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural attributes of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol with related pyrimidine derivatives:
*Calculated based on analogs; †From synthesis data in .
Key Observations:
- Substituent Effects on Polarity: The ethoxy groups in the target compound enhance lipophilicity compared to the isopropoxy group in , which may influence solubility in organic solvents.
- Hydrogen Bonding: The amino group in and sulfonamide in enable stronger hydrogen bonding than the ethoxy groups in the target compound, impacting crystallinity and solubility.
Crystallographic and Physical Properties
- Crystal Packing: Analog shows that weak interactions (C–H⋯N, π-π) dominate packing. The target compound’s ethoxy groups may promote van der Waals interactions, while the hydroxymethyl group could form hydrogen bonds, similar to .
- Melting Points: Hydroxymethyl-containing analogs (e.g., , m.p. 206–207°C) suggest the target compound may have a moderate melting range (150–200°C), though experimental data are lacking.
Biological Activity
The compound (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrimidine ring with ethoxy substitutions and a phenyl group linked to a methanol moiety, this compound may exhibit diverse pharmacological properties.
Chemical Structure and Properties
The structural formula of This compound can be represented as follows:
This indicates the presence of two ethoxy groups at the 2 and 4 positions of the pyrimidine ring, which may influence its solubility and interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes some related compounds and their reported activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethoxy-4-methylpyrimidine | Ethoxy and methyl substitutions on pyrimidine | Antimicrobial |
| 2-Amino-4-(phenyl)thiazole | Thiazole ring with phenyl substitution | Anticancer |
| 5-(Phenyl)-1H-pyrrole | Pyrrole ring with phenyl group | Neuroprotective |
| 6-Methylpyridine | Methyl substitution on pyridine | Antiviral |
These compounds illustrate how structural modifications can lead to variations in biological activity, suggesting that This compound may also possess notable pharmacological properties.
The potential mechanisms of action for This compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is a common mechanism for many therapeutic agents.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating potential anticancer properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) of This compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The ethoxy groups may enhance solubility, facilitating better absorption.
- Metabolism : Potential metabolic pathways should be investigated to predict active metabolites.
- Toxicity Profiles : Initial toxicity assessments are necessary to ensure safety before clinical applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol?
- Methodological Answer : The synthesis involves nucleophilic substitution or condensation reactions to introduce substituents on the pyrimidine ring. For example, ethoxy groups at the 2- and 4-positions can be introduced via alkylation using ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) . The hydroxymethyl group at the 5-position may require protection/deprotection strategies (e.g., using formaldehyde in a controlled pH environment) to avoid side reactions . Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >95% purity .
Q. How can NMR spectroscopy and X-ray crystallography be applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR should reveal distinct signals for the diethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for CH₂), the 4-methylphenyl group (δ ~2.4 ppm for CH₃, δ ~7.1–7.3 ppm for aromatic protons), and the methanol proton (δ ~5.2 ppm, broad). ¹³C NMR will confirm the pyrimidine carbons (δ ~160–170 ppm for C-O) and aromatic carbons .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly deviations in the pyrimidine ring planarity. For example, torsion angles >5° may indicate steric hindrance from substituents .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The pyrimidine core and hydroxymethyl group make it a versatile intermediate for:
- Antimicrobial Agents : Functionalization at the 5-hydroxymethyl position (e.g., esterification) can enhance bioavailability .
- Kinase Inhibitors : The diethoxy groups may participate in hydrophobic interactions with enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected FTIR peaks) require:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Δppm <1 for [M+H]⁺).
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, such as overlapping signals from ethoxy and aromatic groups .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the 4-methylphenyl group) causing splitting in signals .
Q. What experimental design strategies are recommended for studying the compound’s reactivity under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions (e.g., oxidation of the hydroxymethyl group) via HPLC at controlled temperatures (25–80°C) and pH (3–10) to identify rate-limiting steps .
- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for proposed reaction pathways (e.g., SN2 vs. radical mechanisms) .
- Isotopic Labeling : Introduce ¹⁸O in the hydroxymethyl group (via H₂¹⁸O exchange) to track oxidation products via GC-MS .
Q. How can crystallographic data address challenges in hydrogen-bonding network analysis?
- Methodological Answer : SHELXL refinement (with OLEX2 GUI) identifies weak interactions (e.g., C-H···O bonds between ethoxy oxygen and methanol protons). For non-planar structures (e.g., dihedral angle deviations >10°), Hirshfeld surface analysis quantifies intermolecular contacts, aiding in understanding crystal packing .
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Parallel Synthesis : Use Ugi or Biginelli reactions to generate libraries of analogs (e.g., replacing ethoxy with methoxy or fluorine groups) .
- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition at the hydroxymethyl position .
- SAR Studies : Correlate substituent electronegativity (Hammett σ values) with biological activity (e.g., IC₅₀ in enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
